molecular formula C10H9N3OS B6265828 N'-(1,3-thiazol-2-yl)benzohydrazide CAS No. 804434-61-5

N'-(1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B6265828
CAS No.: 804434-61-5
M. Wt: 219.3
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Description

N’-(1,3-thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are privileged bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products. These compounds have been extensively investigated and are associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(1,3-thiazol-2-yl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1,3-thiazol-2-yl)benzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating various diseases due to its biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In the case of its antimicrobial activity, the compound may interfere with the synthesis of bacterial cell walls or inhibit the function of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2,4-Disubstituted thiazoles

Uniqueness

N’-(1,3-thiazol-2-yl)benzohydrazide stands out due to its unique combination of the thiazole and benzohydrazide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a versatile compound for research and industrial applications .

Properties

CAS No.

804434-61-5

Molecular Formula

C10H9N3OS

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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